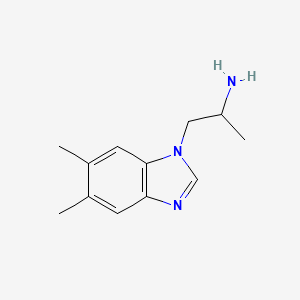
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with an appropriate amine under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine can be compared with other similar compounds, such as:
6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine: This compound has a similar benzimidazole structure but with a pyridine ring, which may result in different biological activities and applications.
Other Benzimidazole Derivatives: Various benzimidazole derivatives have been studied for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-(5,6-dimethylbenzimidazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N3/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13/h4-5,7,10H,6,13H2,1-3H3 |
Clave InChI |
GHFBXCCYQPXBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

